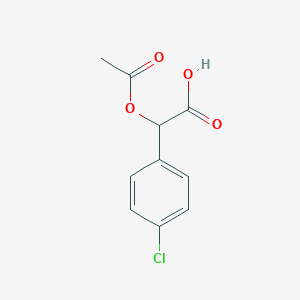
2-Acetoxy-2-(4-chlorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetoxy-2-(4-chlorophenyl)acetic acid is an organic compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . It is characterized by the presence of an acetoxy group and a chlorophenyl group attached to an acetic acid backbone. This compound is typically found as a white to yellow solid and is used in various chemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2-(4-chlorophenyl)acetic acid can be achieved through several methods. One common approach involves the acetylation of 2-(4-chlorophenyl)acetic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is becoming increasingly popular in industrial production .
化学反応の分析
Types of Reactions
2-Acetoxy-2-(4-chlorophenyl)acetic acid undergoes various chemical reactions, including:
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted acetic acid derivatives.
科学的研究の応用
2-Acetoxy-2-(4-chlorophenyl)acetic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Acetoxy-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding 2-(4-chlorophenyl)acetic acid, which can then interact with enzymes or receptors in biological systems . The chlorophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins .
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)acetic acid: This compound lacks the acetoxy group but shares the chlorophenyl acetic acid backbone.
2-Amino-2-(4-chlorophenyl)acetic acid: Contains an amino group instead of an acetoxy group, leading to different chemical properties and applications.
(4-Chlorophenyl)acetic acid: Similar structure but without the acetoxy group, used in different synthetic applications.
Uniqueness
2-Acetoxy-2-(4-chlorophenyl)acetic acid is unique due to the presence of both the acetoxy and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. The acetoxy group allows for hydrolysis reactions, while the chlorophenyl group enhances binding interactions with biological targets .
生物活性
2-Acetoxy-2-(4-chlorophenyl)acetic acid is a compound that combines an acetoxy group with a 4-chlorophenyl moiety, leading to unique chemical reactivity and biological activity. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
The presence of both the acetoxy and chlorophenyl groups enhances its reactivity, making it a valuable compound in various biochemical applications.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid and form 2-(4-chlorophenyl)acetic acid, which is known to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The chlorophenyl group enhances binding affinity to certain receptors, influencing physiological responses.
Research Applications
This compound is utilized in several research contexts:
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Biochemical Studies : The compound is employed in investigations of enzyme interactions and metabolic pathways.
- Pharmaceutical Development : It acts as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.
Case Studies
Several studies have highlighted the biological activity of this compound:
- A study demonstrated its potential as an anti-inflammatory agent by showing significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Another investigation reported that derivatives of this compound exhibited cytotoxic effects against cancer cell lines, indicating potential anticancer properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-(4-Chlorophenyl)acetic acid | C9H9ClO2 | Moderate anti-inflammatory activity |
| 2-Amino-2-(4-chlorophenyl)acetic acid | C9H10ClN1O2 | Anticancer properties |
| (4-Chlorophenyl)acetic acid | C9H9ClO2 | Used in synthetic applications |
The presence of the acetoxy group in this compound contributes to its distinct biological activities compared to these similar compounds.
特性
IUPAC Name |
2-acetyloxy-2-(4-chlorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-6(12)15-9(10(13)14)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZLPLOCVAAQMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














